Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Description
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl group at the 3-position and methyl ester functionality. Its synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in a patent application where methyl 2,6-difluoro-3-(trifluoromethylsulfonyloxy)benzoate reacts with arylboronic acids (e.g., 3-fluorophenylboronic acid) under nitrogen at 80°C, yielding the product as a colorless oil (68% yield after purification) . The compound’s LC-MS data (m/z 267.1 [M+H]⁻, 289.1 [M+Na]⁺) confirms its molecular weight and structural integrity .
Properties
IUPAC Name |
methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCXQPUGBOOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2,6-difluoro-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with nucleophiles replacing the fluorine atoms.
Reduction: 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 2,6-difluoro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Substituent Effects and Physical Properties
The trifluoromethyl group at the 3-position distinguishes this compound from analogs with varying substituents. Key comparisons include:
Key Observations :
- Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group enhances electron-withdrawing effects compared to nitro groups, influencing reactivity in electrophilic substitutions. The nitro derivative (Methyl 2,6-difluoro-3-nitrobenzoate) is a solid, likely due to stronger intermolecular interactions from polar nitro groups .
- Fluorophenyl vs.
- Positional Isomerism : 2,6-Difluoro-4-methylbenzoic acid (similarity score 0.96 ) highlights the impact of substituent position; the methyl group at the 4-position reduces steric hindrance compared to the 3-position trifluoromethyl group.
Research Findings and Implications
- Structural Similarity vs. Functionality: Despite high similarity scores (e.g., 0.96 for 2,6-Difluoro-4-methylbenzoic acid ), minor substituent changes drastically alter chemical behavior. For instance, the trifluoromethyl group’s strong electron-withdrawing nature enhances resistance to hydrolysis compared to methyl or nitro groups.
- Synthetic Flexibility : The use of Pd-catalyzed coupling for the target compound demonstrates adaptability in introducing diverse aryl groups, a strategy less applicable to nitro or sulfonylurea derivatives .
Biological Activity
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is an organofluorine compound with significant potential in pharmacology and other fields due to its unique structural characteristics. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a methyl ester functional group attached to a benzene ring substituted with fluorine atoms at the 2 and 6 positions, along with a trifluoromethyl group at the 3 position. This substitution pattern enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activity, particularly in pharmacological contexts. The presence of multiple fluorine atoms is known to influence the compound's lipophilicity and binding affinity to biological targets, potentially enhancing its efficacy as a drug candidate.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in enzyme assays, potentially through competitive inhibition mechanisms. The fluorine substituents can improve binding affinity and specificity for certain molecular targets.
- Antimicrobial Properties : Similar fluorinated compounds have shown antimicrobial activity, indicating that this compound could possess similar properties.
- Anti-inflammatory Effects : Compounds with analogous structures often exhibit anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Pharmacological Applications : A study highlighted the use of this compound as a synthetic intermediate in developing new drugs with enhanced biological activity. Its unique structure may facilitate interactions with various biological targets.
- Enzyme Interaction Studies : Interaction studies have indicated that the compound may affect enzyme activity significantly. Specific assays demonstrated competitive inhibition in certain enzyme pathways, warranting further investigation into its therapeutic potential.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| Methyl 2,4-difluorobenzoate | C8H7F2O2 | Antimicrobial and anti-inflammatory properties |
| Methyl 3-fluoro-4-(trifluoromethyl)benzoate | C9H5F4O2 | Enzyme inhibition and potential anticancer |
| Methyl trifluoromethyl benzoate | C8H5F3O2 | Antiviral and antifungal activities |
Q & A
Q. What are the optimal synthetic routes for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example:
- Step 1 : Start with a benzoic acid derivative (e.g., 3-(trifluoromethyl)benzoic acid) and introduce fluorine substituents via halogen exchange or directed ortho-metalation.
- Step 2 : Esterify the carboxylic acid group using methanol and a catalyst like sulfuric acid or thionyl chloride.
- Critical Considerations :
- Yield Optimization : Adjust stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) and reaction time to minimize side products like over-fluorination .
Q. How can researchers purify and characterize this compound using spectroscopic methods?
- Purification :
- Characterization :
- <sup>1</sup>H NMR : Identify aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and methyl ester singlet (~3.8–3.9 ppm) .
- <sup>19</sup>F NMR : Confirm fluorine substituent positions and quantify trifluoromethyl group integration .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in analyzing substituent effects on the reactivity of this compound?
- Steric and Electronic Effects :
- Contradictions in Data :
- Discrepancies in reaction yields may arise from competing pathways (e.g., para vs. meta substitution in fluorinated systems). Use DFT calculations to map transition states and rationalize regioselectivity .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Key Modifications :
- Methodology :
Q. What computational methods predict the interactions of this compound with biological targets?
- Molecular Docking :
- Use software like AutoDock Vina to model binding poses with targets (e.g., FtsZ in bacterial cell division).
- Prioritize docking scores for trifluoromethyl and fluorine interactions with hydrophobic pockets .
- MD Simulations :
- Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
- Analyze hydrogen bonding and π-stacking interactions involving the aromatic ring .
Q. How do conflicting crystallography data for fluorinated benzoates inform conformational analysis?
- Case Study :
- X-ray structures of related compounds (e.g., Methyl 4-chloro-3-(trifluoromethyl)benzoate) show torsional angles influenced by fluorine’s electronegativity. Compare with <sup>13</sup>C NMR data to validate conformers .
- Resolution Strategy :
- Revisit crystallization conditions (e.g., solvent polarity) to minimize disorder in diffraction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
